2-(3,4-Dimethoxyphenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Description
This compound features a central ethanone backbone linking two critical moieties: a 3,4-dimethoxyphenyl group and a 4-(2-methoxyphenyl)piperazine (Figure 1). The methoxy substituents on both aromatic rings contribute to its electronic and steric properties, influencing receptor binding and pharmacokinetics.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-7-5-4-6-17(18)22-10-12-23(13-11-22)21(24)15-16-8-9-19(26-2)20(14-16)27-3/h4-9,14H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTPMFHJUJAWRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328570 | |
| Record name | 2-(3,4-dimethoxyphenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201328570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
51.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200561 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
346700-03-6 | |
| Record name | 2-(3,4-dimethoxyphenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201328570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with ethylene diamine under controlled conditions.
Attachment of the phenyl groups: The phenyl groups can be introduced through nucleophilic substitution reactions using suitable phenyl halides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysis: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as in the development of drugs for neurological or psychiatric disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. These might include:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The table below compares key structural features and biological activities of the target compound with similar derivatives:
Key Observations:
Substituent Effects on Antipsychotic Activity: The 2-methoxyphenyl group on the piperazine ring (as in the target compound and the biphenyl derivative) correlates with reduced catalepsy compared to halogenated analogs (e.g., 2,3-dichlorophenyl), which exhibit higher catalepsy induction .
Role of the Ethanone Linkage: Compounds with an acetyl linker (e.g., target compound and biphenyl derivatives) demonstrate balanced dual D2/5-HT2A antagonism, critical for minimizing extrapyramidal side effects . In contrast, sulfonyl or pyrimidinyl linkers (e.g., ) shift activity toward 5-HT6 antagonism or anti-biofilm effects, respectively .
QSAR Insights :
- For biphenyl-arylpiperazine derivatives, QPlogBB (brain/blood partition coefficient) and electron affinity (EA) strongly correlate with anti-dopaminergic activity. The target compound’s 3,4-dimethoxyphenyl group may optimize QPlogBB for CNS penetration, while the 2-methoxyphenyl group modulates EA for receptor selectivity .
Functional Group Modifications and Therapeutic Implications
- 3,4-Dimethoxyphenyl vs. Biphenyl :
- Methoxy vs. Halogen Substituents :
- Piperazine Modifications :
Biological Activity
The compound 2-(3,4-Dimethoxyphenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H26N4O5
- Molecular Weight : 426.5 g/mol
- IUPAC Name : N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide
- InChI Key : WEOWOKCRLOCXDE-HZHRSRAPSA-N
The compound features a piperazine ring and methoxy substituents, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the areas of neuropharmacology and cancer research. The following sections detail specific activities and findings.
1. Neuropharmacological Effects
Studies have shown that compounds with similar structures can act as dopamine receptor modulators. For instance, high-throughput screening has identified related compounds as selective agonists for the D3 dopamine receptor, suggesting potential applications in treating neurological disorders such as Parkinson's disease .
2. Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines. For example, compounds structurally related to 2-(3,4-Dimethoxyphenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone have shown efficacy against human breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The methoxy groups enhance lipophilicity, facilitating binding to various receptors, including dopamine and serotonin receptors.
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism, thereby reducing tumor growth.
Table 1: Summary of Biological Activities
Case Studies
Several case studies highlight the efficacy of this compound:
-
Dopamine Receptor Study :
A study conducted on a series of piperazine derivatives found that modifications similar to those in our compound enhanced D3 receptor selectivity, leading to promising results in animal models for neurodegenerative diseases . -
Cancer Cell Line Testing :
In vitro assays revealed that the compound significantly reduced viability in MCF-7 breast cancer cells through apoptosis induction mechanisms. The study utilized flow cytometry and caspase activity assays to confirm these findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
